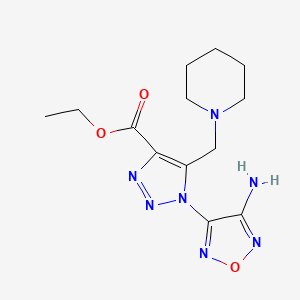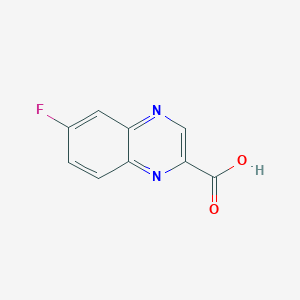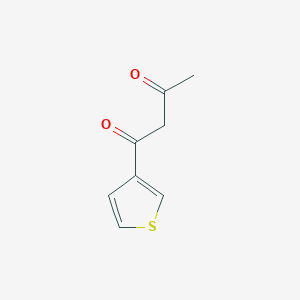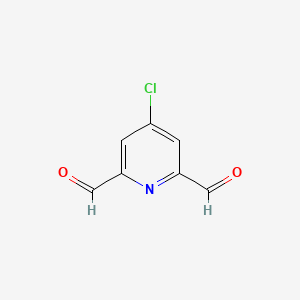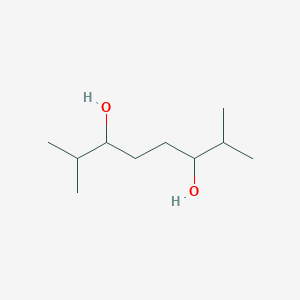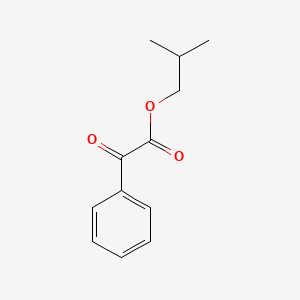
Isobutyl 2-oxo-2-phenylacetate
Vue d'ensemble
Description
Isobutyl 2-oxo-2-phenylacetate is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H14O3 . The structure is composed of an isobutyl group (C4H9) attached to a 2-oxo-2-phenylacetate group.Applications De Recherche Scientifique
Extraction and Recovery in Pharmaceutical Industry
A study by Wasewar et al. (2015) explored the recovery of phenylacetic acid, a component structurally related to Isobutyl 2-oxo-2-phenylacetate, from aqueous waste. This process is significant in the pharmaceutical industry for the production of antibiotics. They used tri-n-butyl phosphate in methyl isobutyl ketone and petroleum ether for the extraction, analyzing the mechanism and efficiency of this process (Wasewar et al., 2015).
Conversion to Phenylacetone
Tsujikawa et al. (2021) investigated the conversion of compounds, including methyl 3-oxo-2-phenylbutyrate, to phenylacetone. Phenylacetone is a precursor to amphetamines, making this research relevant in understanding synthetic pathways in drug chemistry. The study used gas chromatography-mass spectrometry (GC-MS) to analyze the conversion process under various conditions (Tsujikawa et al., 2021).
Hypolipidaemic Agent Study
Research by Hess et al. (1969) on phenolic ethers, closely related to this compound, indicated that derivatives of phenylacetic acid can reduce plasma cholesterol levels. This study contributes to understanding the potential therapeutic applications of these compounds in treating hyperlipidemia (Hess et al., 1969).
Crystal Structure Analysis
A study by Li et al. (2011) on the crystal structure of a complex related to this compound offers insights into the molecular configurations and potential applications in material science. This research provides a deeper understanding of the structural properties of similar compounds (Li et al., 2011).
Synthesis and Characterization
Wu et al. (2010) conducted research on the synthesis of derivatives of 2-oxo-2-phenylacetate, providing valuable information on chemical synthesis methods and the properties of these compounds. Their work contributes to the broader understanding of synthetic routes and chemical behaviors of compounds like this compound (Wu et al., 2010).
Propriétés
IUPAC Name |
2-methylpropyl 2-oxo-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(2)8-15-12(14)11(13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHMRACQUKLCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Propanediol, 2-methyl-2-[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate](/img/structure/B3258863.png)

![2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B3258877.png)
![1,2-Ethanediamine, N,N,N',N'-tetramethyl-, polymer with1,1'-oxybis[2-chloroethane]OTHER CA INDEX NAMES:Ethane, 1,1'-oxybis[2-chloro-, polymer withN,N,N',N'-tetramethyl-1,2-ethanediamine](/img/structure/B3258882.png)


